![molecular formula C23H20N2O3 B2388437 1-([2,2'-Bifuran]-5-ylmethyl)-3-benzhydrylurea CAS No. 2034438-16-7](/img/structure/B2388437.png)
1-([2,2'-Bifuran]-5-ylmethyl)-3-benzhydrylurea
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Overview
Description
The compound “1-([2,2’-Bifuran]-5-ylmethyl)-3-benzhydrylurea” is a complex organic molecule. It contains a bifuran unit, which is a structure derived from furan, a five-membered aromatic ring with four carbon atoms and one oxygen . The bifuran unit is attached to a benzhydryl group (two benzene rings connected by a carbon) and a urea group (a functional group with the structure -NH-(C=O)-NH2).
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple functional groups and aromatic rings . The bifuran unit would contribute to the compound’s aromaticity, while the benzhydryl and urea groups could potentially form hydrogen bonds or other intermolecular interactions.Chemical Reactions Analysis
The reactivity of this compound would depend on the specific conditions and reagents present. The bifuran unit could potentially undergo electrophilic aromatic substitution reactions, while the urea group could participate in condensation reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its precise molecular structure. Factors such as the compound’s polarity, solubility, melting point, and boiling point would be influenced by the presence and arrangement of its functional groups .Scientific Research Applications
Organic Synthesis and Catalysis
Catalyzed Acylation of Alcohols
The powerful and practical Bi(OTf)3-catalyzed acylation of alcohols with acid anhydride demonstrates the effectiveness of certain catalysts in promoting reactions involving sterically demanding or tertiary alcohols. This method could be applied to the synthesis of furan derivatives, offering a potential route for modifying "1-([2,2'-Bifuran]-5-ylmethyl)-3-benzhydrylurea" or similar compounds (Orita et al., 2001).
Potential Antitumor Applications
Antitumor Agent Development
Studies on dihydrobenzofuran lignans and related compounds have identified potential antitumor activities, specifically inhibiting tubulin polymerization. Such findings suggest that furan derivatives, potentially including "this compound," could be explored for their antitumor properties, opening up avenues for cancer treatment research (Pieters et al., 1999).
Advanced Materials
Functional Microporous Solid Materials
The synthesis and structure analysis of coordination polymers, such as those involving cobalt(II) with bis(imidazole-1-ylmethyl)benzene, hint at the potential of furan derivatives in forming functional materials with specific channel structures for solvent molecules. This suggests applications in material science, where "this compound" derivatives could contribute to the development of new microporous materials for various technological applications (Zhao et al., 2002).
Corrosion Inhibition
Eco-Friendly Corrosion Inhibitor
Research into amino acid compounds as corrosion inhibitors for steel in acidic solutions reveals the potential of furan derivatives in corrosion protection. This area of application could benefit from the unique properties of "this compound," especially if its derivatives exhibit similar inhibitory effects on corrosion processes (Yadav et al., 2015).
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
1-benzhydryl-3-[[5-(furan-2-yl)furan-2-yl]methyl]urea |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20N2O3/c26-23(24-16-19-13-14-21(28-19)20-12-7-15-27-20)25-22(17-8-3-1-4-9-17)18-10-5-2-6-11-18/h1-15,22H,16H2,(H2,24,25,26) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NPGCGPGALMZWLI-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)NC(=O)NCC3=CC=C(O3)C4=CC=CO4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20N2O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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